molecular formula C12H17NO2 B1492457 trans-2-[(2-Ethoxyphenyl)amino]cyclobutan-1-ol CAS No. 2150473-37-1

trans-2-[(2-Ethoxyphenyl)amino]cyclobutan-1-ol

Cat. No.: B1492457
CAS No.: 2150473-37-1
M. Wt: 207.27 g/mol
InChI Key: OWQIHGBFHMHRQK-MWLCHTKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-[(2-Ethoxyphenyl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Stereoisomers

Research has focused on the synthesis of various stereoisomers of cyclobutane analogues, highlighting the compound's utility in creating enantiomerically pure forms for incorporation into peptides (Lasa, López, & Cativiela, 2005). This demonstrates the compound's application in peptide synthesis, contributing to the development of new molecules with potential biological activity.

Folding and Structural Studies

Another area of application is in the study of the folding and conformational preferences of cyclobutane-containing compounds. For instance, cyclobutane beta-amino acid oligomers have been shown to fold into a well-defined 12-helical conformation in both solution and solid state, suggesting their potential in designing novel peptide structures (Fernandes et al., 2010).

Conformational Effects and Gel Formation

Studies also highlight the conformational effects and the ability to form gels in short oligomers of cyclobutane-containing peptides. These peptides demonstrate unique hydrogen bonding that leads to organogel formation, offering insights into their use in material science for creating new types of gels with specific properties (Awada et al., 2017).

Application in NMR Labeling

Cyclobutane-containing amino acids have been utilized in the design of NMR labels for studying peptide conformations. For example, a monofluoro-substituted aromatic amino acid was synthesized for solid-state 19F NMR distance measurements, showcasing the compound's application in advanced spectroscopy techniques (Tkachenko et al., 2014).

Antiviral Activity

There's also interest in the antiviral properties of cyclobutane nucleoside analogues, with studies demonstrating their activity against herpesviruses and their potential in therapeutic applications (Bisacchi et al., 1991).

Advanced Material Synthesis

Cyclobutane derivatives have been employed in the synthesis of advanced materials, such as in the construction of three-dimensional arrays with silver(I), indicating their utility in inorganic crystal engineering and the development of new materials with unique properties (Blake et al., 1997).

Properties

IUPAC Name

(1R,2R)-2-(2-ethoxyanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-15-12-6-4-3-5-10(12)13-9-7-8-11(9)14/h3-6,9,11,13-14H,2,7-8H2,1H3/t9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQIHGBFHMHRQK-MWLCHTKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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